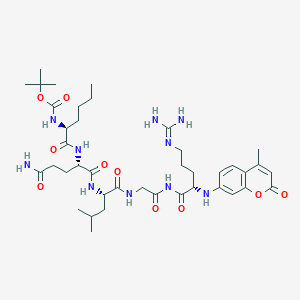
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin, also known by its chemical identifier CAS No. 81943-91-1, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often utilized in research and industrial settings for its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common method involves the use of emulsification and nanoprecipitation techniques. These methods allow for the formation of nanoparticles by adjusting formulation parameters such as polymer and tensoactive concentrations, organic solvent fraction, and sonication amplitude .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand while maintaining consistency and quality. Techniques such as emulsification-solvent evaporation and nanoprecipitation are optimized for large-scale production. Parameters like agitation speed during solvent evaporation, centrifugation speeds, and the use of cryoprotectants in the freeze-drying process are fine-tuned to achieve reproducible results .
Chemical Reactions Analysis
Types of Reactions: tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are typically mild and functional group tolerant, making it suitable for various applications.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in the case of Suzuki–Miyaura coupling, the products are often complex organic molecules with enhanced stability and functionality .
Scientific Research Applications
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is utilized in the study of cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and drug delivery capabilities. Industrially, it is used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism by which tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug delivery applications, this compound nanoparticles are designed to release their payload in a controlled manner, enhancing the efficacy and reducing side effects. The molecular targets and pathways involved in these processes are often studied to optimize the compound’s performance .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin include other nanoparticles and polymer-based materials used in drug delivery and advanced material applications. Examples include poly(lactic-co-glycolic acid) (PLGA) nanoparticles and other polymeric nanoparticles .
Uniqueness: What sets this compound apart from these similar compounds is its specific formulation and the ability to fine-tune its properties through various preparation methods. This makes it highly versatile and suitable for a wide range of applications, from drug delivery to industrial manufacturing .
Properties
CAS No. |
81943-91-1 |
|---|---|
Molecular Formula |
C40H62N10O10 |
Molecular Weight |
843 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C40H62N10O10/c1-8-9-11-27(49-39(58)60-40(5,6)7)35(55)47-28(15-16-31(41)51)36(56)48-29(18-22(2)3)34(54)45-21-32(52)50-37(57)26(12-10-17-44-38(42)43)46-24-13-14-25-23(4)19-33(53)59-30(25)20-24/h13-14,19-20,22,26-29,46H,8-12,15-18,21H2,1-7H3,(H2,41,51)(H,45,54)(H,47,55)(H,48,56)(H,49,58)(H4,42,43,44)(H,50,52,57)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
WXQGFVOUYGQFJX-DZUOILHNSA-N |
SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Synonyms |
BNGLGA-AMC Boc-Nle-Gln-Leu-Gly-Arg-AMC tert-butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-7-amino-4-methylcoumarin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















